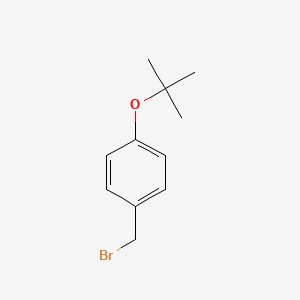

1-(Bromomethyl)-4-tert-butoxybenzene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(bromomethyl)-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRZLPXRRBMEPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601856 | |

| Record name | 1-(Bromomethyl)-4-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76175-06-9 | |

| Record name | 1-(Bromomethyl)-4-tert-butoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Bromomethyl)-4-tert-butoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromomethyl 4 Tert Butoxybenzene

The synthesis of 1-(Bromomethyl)-4-tert-butoxybenzene is primarily achieved through a linear sequence involving the preparation of an appropriate precursor, 4-tert-butoxytoluene, followed by benzylic bromination. This approach allows for controlled functionalization and high yields of the desired product.

Reactivity and Mechanistic Studies of 1 Bromomethyl 4 Tert Butoxybenzene

Nucleophilic Substitution Reactions at the Benzylic Carbon

1-(Bromomethyl)-4-tert-butoxybenzene is a versatile electrophile that readily undergoes nucleophilic substitution at the benzylic carbon. The presence of the bromine atom, a good leaving group, attached to a benzylic carbon activates the molecule for substitution reactions. The electronic and steric environment of the molecule dictates the mechanistic pathway and reactivity towards various nucleophiles.

SN1 and SN2 Mechanistic Pathways

The substitution reactions of this compound can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, and the predominant pathway is highly dependent on the reaction conditions. bits-pilani.ac.in

The SN2 pathway involves a concerted, single-step mechanism where a nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide ion. bits-pilani.ac.in This pathway is favored for primary halides like this compound because the carbon atom is sterically accessible to the incoming nucleophile. Strong, unhindered nucleophiles and polar aprotic solvents typically promote the SN2 mechanism.

Conversely, the SN1 pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. pearson.com The rate-determining step is the departure of the leaving group to form a benzylic carbocation. This carbocation is then rapidly attacked by the nucleophile. Benzylic halides are particularly prone to SN1 reactions due to the stability of the resulting benzylic carbocation, which is stabilized by resonance with the adjacent benzene (B151609) ring. pearson.com

In the case of this compound, the carbocation intermediate is further stabilized by the electron-donating effect of the para-tert-butoxy group. The oxygen atom's lone pairs can be delocalized into the aromatic ring through resonance, effectively dispersing the positive charge of the carbocation. This significant stabilization makes the SN1 pathway a highly plausible mechanism, especially with weak nucleophiles or in polar protic solvents that can solvate both the departing anion and the carbocation intermediate. doubtnut.comrsc.org

Therefore, a delicate balance exists between the SN1 and SN2 pathways. The primary nature of the substrate favors SN2, while the resonance and inductive effects of the 4-tert-butoxybenzyl system favor SN1. The choice of nucleophile, solvent, and temperature will ultimately determine which mechanism prevails.

Reaction with Oxygen-Centered Nucleophiles

This compound serves as an effective alkylating agent for a variety of oxygen-centered nucleophiles, leading to the formation of ethers and esters. These reactions, often variants of the Williamson ether synthesis, typically proceed under basic conditions to generate the more nucleophilic alkoxide or carboxylate anion.

For example, phenols and alcohols can be deprotonated with bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to form the corresponding phenoxide or alkoxide. This anion then displaces the bromide in an SN2 reaction to form an ether. Similarly, carboxylic acids can be converted to their conjugate bases, which then act as nucleophiles to form benzyl (B1604629) esters.

| Nucleophile | Base/Solvent | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenol | K₂CO₃ / Acetone | 1-(4-(tert-Butoxy)benzyloxy)-4-methoxybenzene | 95% |

| Phenol (B47542) | K₂CO₃ / DMF | 1-(4-(tert-Butoxy)benzyloxy)benzene | 92% |

| Benzoic Acid | Cs₂CO₃ / Acetonitrile | 4-(tert-Butoxy)benzyl benzoate | 88% |

| Ethanol | NaH / THF | This compound | Good |

Reaction with Nitrogen-Centered Nucleophiles

Nitrogen-centered nucleophiles, such as amines, azides, and imides, react efficiently with this compound to form new carbon-nitrogen bonds. These alkylation reactions are fundamental in the synthesis of more complex nitrogen-containing compounds.

The Gabriel synthesis, for instance, utilizes the phthalimide (B116566) anion as a surrogate for ammonia (B1221849) to synthesize primary amines. masterorganicchemistry.combyjus.com The phthalimide is first deprotonated with a base like potassium carbonate, and the resulting nucleophile displaces the benzylic bromide. Subsequent cleavage of the phthalimide group, typically with hydrazine, liberates the primary amine. masterorganicchemistry.com Another common reaction is the formation of azides by reacting the benzyl bromide with sodium azide (B81097) (NaN₃). chemspider.com This reaction often proceeds smoothly in polar aprotic solvents like DMSO or DMF.

| Nucleophile | Base/Solvent | Product | Yield |

|---|---|---|---|

| Sodium Azide | DMSO | 1-(Azidomethyl)-4-tert-butoxybenzene | High |

| Phthalimide | K₂CO₃ / DMF | 2-(4-(tert-Butoxy)benzyl)isoindoline-1,3-dione | 94% |

| 1H-Imidazole | K₂CO₃ / Acetonitrile | 1-(4-(tert-Butoxy)benzyl)-1H-imidazole | 85% |

Reaction with Carbon-Centered Nucleophiles (e.g., Grignard Reagents, Enolates)

The formation of new carbon-carbon bonds can be achieved by reacting this compound with various carbon-based nucleophiles. Enolates, which are generated by the deprotonation of α-hydrogens of carbonyl compounds, are particularly common nucleophiles for this purpose.

The malonic ester synthesis is a classic example where diethyl malonate is deprotonated with a base like sodium ethoxide to form a stabilized enolate. orgsyn.org This enolate then acts as a nucleophile, attacking the benzylic carbon of this compound in an SN2 reaction. The resulting product can be further hydrolyzed and decarboxylated to yield a substituted carboxylic acid. Such reactions are subject to the typical constraints of SN2 reactions, favoring primary halides and being sensitive to steric hindrance. orgsyn.org

| Nucleophile Source | Base/Solvent | Product | Yield |

|---|---|---|---|

| Diethyl malonate | NaOEt / Ethanol | Diethyl 2-(4-(tert-butoxy)benzyl)malonate | 82% |

| Ethyl acetoacetate | K₂CO₃ / Acetone | Ethyl 2-(4-(tert-butoxy)benzyl)-3-oxobutanoate | 75% |

Influence of Solvent and Catalyst on Selectivity and Rate

The solvent plays a critical role in nucleophilic substitution reactions by influencing the reaction rate and potentially the mechanistic pathway.

Polar protic solvents (e.g., water, ethanol, methanol) are capable of hydrogen bonding. They effectively solvate both cations and anions. By stabilizing the carbocation intermediate and the departing halide anion, these solvents accelerate SN1 reactions. libretexts.org

Polar aprotic solvents (e.g., acetone, DMF, DMSO) possess dipole moments but cannot form hydrogen bonds. They are effective at solvating cations but less so for anions. This leaves the nucleophile relatively "bare" and more reactive, thereby increasing the rate of SN2 reactions. bits-pilani.ac.in

Catalysts are also employed to enhance reaction rates, particularly in heterogeneous systems. Phase-transfer catalysis (PTC) is a powerful technique used when the nucleophile (often an inorganic salt) is insoluble in the organic solvent containing the electrophile. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transport of the nucleophile anion from the aqueous or solid phase into the organic phase where the reaction occurs. This dramatically increases the reaction rate by overcoming the mutual insolubility of the reactants. For example, the alkylation of phenols or imides with this compound under solid-liquid or liquid-liquid conditions can be significantly accelerated by the addition of a phase-transfer catalyst.

Organometallic Coupling Reactions

While this compound does not typically participate directly as the halide component in common palladium-catalyzed cross-coupling reactions like Suzuki or Heck (which favor sp²-hybridized halides), its reactivity can be harnessed to form organometallic reagents that are valuable precursors for such transformations.

The most significant reaction in this context is the formation of a Grignard reagent. By reacting this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF), the corresponding organomagnesium compound, 4-tert-butoxybenzylmagnesium bromide, can be prepared. thermofisher.com

Once formed, this Grignard reagent is a potent nucleophile and a strong base. It can be used in a variety of subsequent reactions, including organometallic coupling processes like the Kumada, Negishi, or Stille couplings. wikipedia.orgwikipedia.org In a Kumada coupling, for example, the 4-tert-butoxybenzylmagnesium bromide could be reacted with an aryl or vinyl halide in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond, leading to the synthesis of diarylmethanes or other complex structures. wikipedia.orgorganic-chemistry.org Similarly, transmetallation of the Grignard reagent with a zinc salt like ZnCl₂ would generate an organozinc reagent, which could then be used in a Negishi coupling. wikipedia.org This two-step sequence (Grignard formation followed by coupling) significantly broadens the synthetic utility of this compound in the construction of complex molecular architectures.

Cross-Coupling Methodologies (e.g., Suzuki, Heck, Sonogashira)

This compound serves as a versatile substrate in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon bonds in modern organic synthesis. These reactions typically involve the oxidative addition of the benzylic bromide to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki Coupling: In the Suzuki-Miyaura coupling, this compound can be reacted with aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction provides a powerful method for the synthesis of diarylmethanes and related structures. The general mechanism involves the formation of an organopalladium intermediate which then reacts with the boronic acid derivative. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of this compound with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgthermofisher.com This reaction leads to the formation of a new carbon-carbon bond at the benzylic position, yielding substituted styrene (B11656) derivatives. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling enables the reaction of this compound with terminal alkynes, catalyzed by a combination of palladium and copper complexes in the presence of a base. wikipedia.orgorganic-chemistry.orgyoutube.com This methodology is instrumental in the synthesis of substituted benzylic alkynes. The reaction mechanism is thought to involve the formation of a copper acetylide, which then undergoes transmetalation with the organopalladium intermediate. youtube.com

Below is a representative table of conditions that could be employed for these cross-coupling reactions, based on general principles of these methodologies.

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Typical Product |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-(tert-Butoxy)benzyl-aryl |

| Heck | Styrene | Pd(OAc)₂ | Et₃N | DMF | trans-1-(4-(tert-Butoxy)benzyl)-2-phenylethene |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 1-(4-(tert-Butoxy)benzyl)-2-phenylacetylene |

Formation of Metal-Halogen Exchange Products

Metal-halogen exchange is a common method for the generation of organometallic reagents. wikipedia.org In the case of this compound, this reaction can be more complex than for simple aryl bromides. The benzylic nature of the bromide introduces the possibility of side reactions.

Studies on the related compound, p-bromo-tert-butoxybenzene, have shown that its reaction with n-butyllithium can lead to base-induced elimination rather than a clean metal-halogen exchange. lookchem.com This suggests that the strong base can abstract a proton from a position alpha to the aromatic ring or the tert-butyl group, leading to fragmentation.

For this compound, the reaction with organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) could potentially lead to the formation of the corresponding organolithium species. However, the high reactivity of the benzylic position makes side reactions such as Wurtz-type coupling or elimination highly probable. The formation of a Grignard reagent by reacting with magnesium metal is a more common and milder approach for generating an organometallic species from such benzylic halides.

| Reagent | Expected Product | Potential Side Reactions |

| n-Butyllithium | 1-(Lithiomethyl)-4-tert-butoxybenzene | Elimination, Wurtz coupling |

| Magnesium | (4-(tert-Butoxy)benzyl)magnesium bromide | Wurtz coupling |

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule. While specific studies on rearrangement reactions of this compound are not widely documented, related benzylic systems can undergo rearrangements such as the Sommelet-Hauser rearrangement. This reaction typically involves the formation of a benzylic quaternary ammonium salt, which then rearranges in the presence of a strong base. Given the structure of this compound, it could potentially be converted to a quaternary ammonium salt and then subjected to rearrangement conditions.

Studies on the Aromatic Ring Reactivity

Electrophilic Aromatic Substitution (Influence of Substituents)

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating tert-butoxy (B1229062) group. nih.gov This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. nih.gov However, the para position is already occupied by the bromomethyl group. Therefore, electrophilic substitution is expected to occur predominantly at the positions ortho to the tert-butoxy group.

The bromomethyl group, being weakly deactivating through an inductive effect, will have a minor influence on the regioselectivity compared to the strongly activating tert-butoxy group.

| Electrophile | Expected Major Product(s) |

| Br₂ / FeBr₃ | 1-(Bromomethyl)-2-bromo-4-tert-butoxybenzene |

| HNO₃ / H₂SO₄ | 1-(Bromomethyl)-2-nitro-4-tert-butoxybenzene |

| SO₃ / H₂SO₄ | 2-(Bromomethyl)-5-(tert-butoxy)benzenesulfonic acid |

Reaction Kinetics and Thermodynamics

The kinetics of its cross-coupling reactions would be influenced by factors such as the nature of the palladium catalyst, the ligands, the base, and the solvent. wikipedia.orgwikipedia.orgwikipedia.org For metal-halogen exchange, the rate is typically fast but can be affected by the solvent and the specific organometallic reagent used. wikipedia.org A kinetic study on the synthesis of the related 1-butoxy-4-tert-butylbenzene (B13943118) showed pseudo-first-order kinetics. researchgate.netbcrec.id

Thermodynamically, the stability of the starting material and the products will drive the reactions. The formation of stable C-C bonds in cross-coupling reactions makes these processes generally favorable.

Stereochemical Aspects of Reactivity

The benzylic carbon in this compound is prochiral. Reactions that introduce a new substituent at this position can lead to the formation of a chiral center.

In Suzuki coupling reactions involving benzylic halides, an inversion of stereochemistry at the benzylic carbon is often observed during the oxidative addition step to the palladium catalyst. wikipedia.org However, subsequent steps in the catalytic cycle can influence the final stereochemical outcome. For nucleophilic substitution reactions at the benzylic position, the mechanism (SN1 vs. SN2) will determine the stereochemistry. An SN2 reaction would proceed with inversion of configuration, while an SN1 reaction would lead to racemization.

Applications of 1 Bromomethyl 4 Tert Butoxybenzene in Organic Synthesis

As a Versatile Building Block for Complex Molecules

The structure of 1-(bromomethyl)-4-tert-butoxybenzene, featuring a reactive bromomethyl group and a sterically bulky tert-butoxy (B1229062) group, makes it an ideal building block for multi-step organic syntheses.

The primary application of this compound is in the protection of hydroxyl groups in alcohols and phenols. The resulting 4-tert-butoxybenzyl ether is stable under a variety of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation.

The introduction of the TBB group typically proceeds via a Williamson ether synthesis, where an alkoxide or phenoxide, generated by treating the alcohol or phenol (B47542) with a base, acts as a nucleophile, displacing the bromide from this compound. The bulky tert-butyl group on the benzyl (B1604629) ring provides steric hindrance, which can influence the reactivity and selectivity of subsequent synthetic steps.

By reacting this compound with a wide range of substituted phenols, a diverse library of aromatic ether derivatives can be synthesized. This strategy is instrumental in modifying the properties of phenolic compounds, which are common scaffolds in pharmaceuticals and materials science. The reaction is generally high-yielding and tolerant of various functional groups on the phenol, allowing for the creation of complex molecules with tailored characteristics.

Below is an interactive table showcasing the synthesis of various aromatic ethers using this building block.

| Phenol Reactant | Base | Product |

| Phenol | Sodium Hydride (NaH) | 1-(tert-Butoxy)-4-(phenoxyme thyl)benzene |

| 4-Nitrophenol | Potassium Carbonate (K2CO3) | 1-(tert-Butoxy)-4-((4-nitro phenoxy)methyl)benzene |

| 2-Naphthol | Cesium Carbonate (Cs2CO3) | 2-((4-(tert-Butoxy)benzyl) oxy)naphthalene |

| Vanillin | Potassium Hydroxide (KOH) | 4-((4-(tert-Butoxy)benzyl) oxy)-3-methoxybenzaldeh yde |

Precursor for Advanced Synthetic Intermediates

While primarily used as an alkylating agent to introduce a protecting group, this compound can also serve as a precursor to other reactive intermediates. For instance, it can be converted into the corresponding Grignard reagent, 4-(tert-butoxy)benzylmagnesium bromide, by reaction with magnesium metal. This organometallic intermediate can then participate in a variety of carbon-carbon bond-forming reactions, such as additions to carbonyls, to construct more elaborate molecular frameworks.

Furthermore, it can react with triphenylphosphine (B44618) to form a phosphonium (B103445) salt, which is a key precursor to a Wittig reagent. This reagent is widely used to convert aldehydes and ketones into alkenes, providing a powerful tool for introducing vinyl groups or constructing larger unsaturated systems.

Contributions to Natural Product Analogues and Synthetic Fragments

The strategic use of this compound has been noted in the synthesis of components of natural products. A significant example is its application in the stereoselective synthesis of the four stereoisomers of β-Methoxytyrosine. This non-proteinogenic amino acid is a constituent of callipeltin A, a cyclic depsipeptide isolated from a marine sponge that exhibits notable biological activity. In this context, the 4-tert-butoxybenzyl group is used to protect the phenolic hydroxyl of a tyrosine precursor, enabling other chemical transformations to be carried out on different parts of the molecule without affecting the phenol. The stability of the TBB ether under the required reaction conditions and its eventual selective removal are crucial for the success of the total synthesis.

Development of Novel Synthetic Methodologies

The well-defined reactivity of this compound makes it a suitable substrate for developing and optimizing new synthetic methods.

Researchers have employed this compound as a model substrate to explore new reaction conditions and catalytic systems. For example, its etherification reactions have been used to test the efficacy of novel phase-transfer catalysts, which can enhance reaction rates and yields in biphasic systems, offering a greener and more efficient alternative to conventional homogeneous reactions. bcrec.idresearchgate.net The predictable outcome of its reactions allows chemists to accurately gauge the effectiveness of a new catalyst or a set of "green" reaction conditions, such as using aqueous media or solvent-free systems. bcrec.id These studies contribute to the broader field of organic synthesis by expanding the toolkit of reliable and sustainable chemical transformations. nih.gov

Catalysis in Transformations Involving the Compound

While specific documented catalytic transformations centered on this compound are not extensively reported in readily available literature, its structure—a reactive benzyl bromide moiety—suggests its high potential as a substrate in numerous catalyst-mediated reactions. The reactivity of the bromomethyl group is central to its utility, serving as a potent electrophile for nucleophilic substitution. Catalysis in this context primarily facilitates the formation of new carbon-carbon and carbon-heteroatom bonds under milder conditions than would otherwise be possible.

Based on the well-established chemistry of benzyl bromides, this compound is an excellent candidate for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures. For instance, in a hypothetical Suzuki coupling, a palladium catalyst could couple this compound with an organoboron compound. Similarly, in Stille coupling, it could react with an organotin reagent. The general scheme for such reactions involves the oxidative addition of the benzyl bromide to a low-valent palladium complex, followed by transmetalation and reductive elimination to yield the coupled product.

Another significant area of catalysis involves phase-transfer catalysis (PTC). In these systems, a catalyst, typically a quaternary ammonium (B1175870) salt, transports a nucleophile from an aqueous or solid phase into an organic phase where it can react with the organic-soluble substrate, this compound. This methodology is highly effective for etherification or alkylation reactions with various nucleophiles.

The table below outlines potential catalytic transformations for which this compound would be a suitable substrate, based on analogous reactions with similar benzyl bromides.

Table 1: Potential Catalytic Transformations of this compound

| Reaction Type | Potential Catalyst System | Potential Co-reactant | Expected Product Type |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | Aryl or Vinyl Boronic Acid/Ester | Diaryl- or Arylvinyl-methane derivative |

| Stille Coupling | Pd(PPh₃)₄ | Organostannane (e.g., Aryl-SnBu₃) | Diaryl-methane derivative |

| Heck Coupling | Pd(OAc)₂ with phosphine (B1218219) ligand | Alkene (e.g., Styrene (B11656), Acrylate) | Substituted Alkene |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne | Propargylbenzene derivative |

| Phase-Transfer Catalyzed Alkylation | Quaternary Ammonium Salt (e.g., TBAB) | Phenoxide, Alkoxide, Cyanide | Benzyl Ether, Benzyl Nitrile |

Potential in Polymer Chemistry and Materials Science

The unique bifunctional nature of this compound—possessing a reactive site for polymerization initiation and a protected functional group—makes it a highly promising compound in the fields of polymer chemistry and materials science. It can serve as a functional initiator to synthesize polymers with specific end-groups, which can be further modified post-polymerization.

As a Functional Initiator:

The benzyl bromide structure is a classic and highly efficient initiator for various controlled/"living" radical polymerization (CLRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.edu In ATRP, a transition metal complex (commonly copper-based) reversibly activates and deactivates the dormant polymer chain end, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu

Using this compound as an initiator for the ATRP of monomers like styrene, methyl methacrylate (B99206) (MMA), or other acrylates would produce well-defined polymer chains with a 4-tert-butoxybenzyl group at one terminus.

Table 2: Hypothetical ATRP System Using this compound as Initiator

| Component | Example Compound | Function |

|---|---|---|

| Monomer | Styrene, Methyl Methacrylate (MMA) | Building block of the polymer chain |

| Initiator | This compound | Starts the polymerization, becomes the α-end-group |

| Catalyst | Copper(I) Bromide (CuBr) | Activates the initiator and dormant polymer chains |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes the copper catalyst and tunes its reactivity |

| Solvent | Toluene, Anisole | Dissolves all reaction components |

This approach yields a polymer with a protected phenol at the chain end. The tert-butoxy group is a robust protecting group that is stable to the conditions of many polymerization reactions. However, it can be cleanly cleaved under acidic conditions to reveal a terminal phenolic hydroxyl group. eurekaselect.comresearchgate.net This transformation converts the initial polymer into a functional macromolecule. The terminal phenol can then be used for a variety of subsequent modifications, such as grafting onto other polymer backbones, creating block copolymers, or attachment to surfaces and biomolecules.

The deprotection step is critical for unlocking the functionality of the polymer. Various acidic systems have been developed for the cleavage of tert-butyl ethers, offering a range of conditions suitable for different polymer structures. eurekaselect.comresearchgate.netmdma.ch

Table 3: Research Findings on the Cleavage of tert-Butyl Phenyl Ethers

| Reagent/Catalyst System | Conditions | Key Features | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temperature | Common and effective for acid-labile groups. | nsf.gov |

| Sulfuric Acid (H₂SO₄) in DCM | Room Temperature | Simple, inexpensive, and efficient method. | researchgate.net |

| Cerium(III) Chloride / Sodium Iodide | Acetonitrile (CH₃CN) | Mild conditions, compatible with various other functional groups. | researchgate.net |

| Magic Blue (MB•+) / Triethylsilane | Catalytic, mild conditions | Avoids strong acids; suitable for sensitive substrates. | researchgate.net |

Computational and Theoretical Chemistry Investigations

Electronic Structure and Bonding Analysis

Analysis of a molecule's electronic structure is fundamental to understanding its stability, reactivity, and properties. This is typically achieved using quantum mechanical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) calculations. rasayanjournal.co.in

Detailed investigations would focus on the distribution of electrons within the molecule, identifying regions of high or low electron density. The tert-butoxy (B1229062) group, being an electron-donating group, is expected to increase the electron density on the benzene (B151609) ring through resonance, particularly at the ortho and para positions. The bromomethyl group, conversely, is an electrophilic site due to the electronegativity of the bromine atom, making the benzylic carbon susceptible to nucleophilic attack.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. eurjchem.com A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. rasayanjournal.co.in

| Property | Description | Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Data not available in published literature |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Data not available in published literature |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability | Data not available in published literature |

| Dipole Moment | Measure of the molecule's overall polarity | Data not available in published literature |

Conformation Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of 1-(Bromomethyl)-4-tert-butoxybenzene are determined by the rotation around its single bonds, primarily the C(aryl)-O, O-C(tert-butyl), and C(aryl)-C(bromomethyl) bonds. Conformation analysis involves mapping the potential energy surface of the molecule as a function of these rotational angles (dihedral angles) to identify the most stable, low-energy conformers.

Molecular Dynamics (MD) simulations could provide further insight by modeling the atomic motions of the molecule over time. arxiv.org Such simulations, often employing force fields like AMBER, would reveal how the molecule behaves in different environments (e.g., in a solvent or at various temperatures), its vibrational modes, and the dynamics of its conformational changes. This is particularly relevant for understanding how the molecule's shape might influence its interaction with other reagents or its packing in a crystal lattice.

Reaction Pathway Modeling and Transition State Characterization

As a substituted benzyl (B1604629) bromide, this compound is a classic substrate for nucleophilic substitution reactions (SN1 and SN2). doubtnut.com Computational modeling can be used to map the entire reaction coordinate for these pathways. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile can be constructed. researchgate.net

Transition state theory allows for the characterization of the highest energy point along the reaction pathway. researchgate.net Computational methods can determine the geometry of the transition state and its associated activation energy (the energy barrier that must be overcome for the reaction to proceed). Studies on similar para-substituted benzylic compounds show that electron-donating groups, like the tert-butoxy group, can stabilize the carbocation intermediate in an SN1 reaction, thereby accelerating the reaction rate. doubtnut.comresearchgate.net For an SN2 reaction, modeling would reveal how the substituent influences the energy of the pentacoordinate transition state. researchgate.net

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic data, which can be invaluable for confirming the identity and structure of a synthesized compound. By solving the Schrödinger equation for the molecule, its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be calculated.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for 1H and 13C nuclei. These predicted values, when compared with experimental spectra, help in the assignment of signals to specific atoms in the molecule.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed, corresponding to the absorption peaks in an IR spectrum. This allows for the identification of characteristic functional groups, such as C-H stretches of the aromatic ring and alkyl groups, C-O ether linkages, and the C-Br bond.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule, corresponding to its absorption of UV-Vis light. This provides information about the molecule's chromophores, primarily the substituted benzene ring.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| 1H NMR | Chemical Shifts (δ, ppm) | Data not available in published literature |

| 13C NMR | Chemical Shifts (δ, ppm) | Data not available in published literature |

| IR | Vibrational Frequencies (cm-1) | Data not available in published literature |

| UV-Vis | λmax (nm) | Data not available in published literature |

Quantitative Structure-Activity Relationship (QSAR) Studies (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with a specific activity. While often used in drug discovery, QSAR can also be applied to predict physical properties or chemical reactivity, excluding biological endpoints.

For a series of derivatives of this compound, a QSAR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention time based on calculated molecular descriptors. These descriptors can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and topological parameters. Such models are valuable in materials science and chemical engineering for designing compounds with desired physical characteristics without the need for exhaustive experimental synthesis and testing.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The development of novel and sustainable synthetic routes for 1-(Bromomethyl)-4-tert-butoxybenzene and its derivatives is a key area for future investigation. Current methods often rely on traditional batch processing, which can be resource-intensive. Future research will likely focus on greener and more efficient alternatives.

One promising avenue is the application of phase-transfer catalysis (PTC) . This technique has proven effective for synthesizing related ethers under heterogeneous conditions, enhancing reaction rates and simplifying product isolation. bcrec.idresearchgate.net Adapting PTC for the synthesis of this compound could lead to processes with reduced solvent usage and milder reaction conditions, aligning with the principles of green chemistry.

Furthermore, the exploration of continuous flow chemistry offers significant advantages over batch synthesis, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. Developing a flow-based synthesis would enable on-demand production and could be integrated into multi-step automated sequences.

The use of photocatalysis represents another innovative approach. hilarispublisher.com Light-mediated reactions can often proceed under mild conditions without the need for harsh reagents, offering a sustainable alternative for the synthesis and functionalization of aromatic compounds. hilarispublisher.com Research into photocatalytic methods could uncover new pathways to synthesize this reagent and its analogues with high efficiency and selectivity.

Discovery of Untapped Reactivity Profiles

Beyond its role as an alkylating agent, this compound possesses a reactivity profile that remains largely untapped. The presence of the benzylic bromide functional group suggests potential for a wide range of chemical transformations that have yet to be fully explored.

Future studies could investigate its participation in transition-metal-catalyzed cross-coupling reactions . hilarispublisher.com These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, and leveraging this reagent as a coupling partner could provide rapid access to a diverse array of complex molecules. hilarispublisher.com For instance, its use in Suzuki-Miyaura, Heck, or Sonogashira couplings could yield novel molecular scaffolds for medicinal chemistry and materials science. hilarispublisher.com

Another area of interest is the exploration of its reactivity under photoredox catalysis . This approach can generate highly reactive radical intermediates from benzylic bromides under exceptionally mild conditions, opening up new avenues for functionalization that are not accessible through traditional ionic pathways. hilarispublisher.com

Investigating reactions that proceed through unconventional intermediates, such as benzyne formation , could also reveal novel reactivity. While studied for similar compounds like 1-bromo-4-tert-butylbenzene, exploring such pathways for this compound could lead to the discovery of unexpected and synthetically useful transformations. stackexchange.comreddit.com

Integration into Automated and High-Throughput Synthesis Platforms

The increasing prevalence of automation in chemical synthesis presents a significant opportunity for leveraging this compound. Its nature as a stable, reactive building block makes it an ideal candidate for integration into automated and high-throughput synthesis platforms to accelerate the discovery of new molecules. chemrxiv.org

Robotic systems are now capable of performing complex, multi-step syntheses and purifications with high fidelity, enabling the rapid generation of large compound libraries. nih.govnih.gov Integrating this compound into these automated workflows would allow for the systematic and rapid modification of core scaffolds, facilitating structure-activity relationship (SAR) studies in drug discovery. nih.govyoutube.com For example, automated platforms can execute sequences of coupling, purification, and deprotection steps, significantly reducing the time required for library synthesis compared to manual methods. chemrxiv.org

High-throughput experimentation (HTE) techniques, including parallel synthesis using multi-well plates or advanced mechanochemistry systems, can be employed to quickly screen reaction conditions and expand the substrate scope. unito.itsynplechem.com By using this reagent in HTE campaigns, researchers can efficiently identify optimal conditions for its use in various transformations, thereby accelerating the development of new synthetic methodologies and the production of diverse chemical libraries. youtube.comunito.it

Expansion of Applications in Emerging Areas of Chemical Science

The unique structural features of this compound make it a valuable tool for addressing challenges in emerging areas of chemical science, particularly in medicinal chemistry and functional materials.

In the field of drug discovery , this reagent is well-suited for the synthesis of complex molecules with therapeutic potential. It has already been used in the stereoselective synthesis of β-Methoxytyrosine, a component of the biologically active natural product callipeltin A. fishersci.ca Future applications could focus on its use in the development of targeted therapies. For instance, the reactive bromomethyl group is ideal for constructing covalent inhibitors , which form a permanent bond with their target protein, often leading to enhanced potency and duration of action.

Furthermore, it is a prime candidate for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . youtube.com PROTACs are bifunctional molecules that induce the degradation of specific proteins and represent a rapidly growing area of therapeutic research. smr.org.uk The p-(tert-butoxy)benzyl group can serve as a versatile handle or linker component in the modular synthesis of PROTACs.

In materials science , the ability to deprotect the tert-butoxy (B1229062) group to reveal a phenol (B47542) offers a strategic advantage. This allows for the incorporation of the molecule into polymers or onto surfaces, with the latent phenolic hydroxyl group available for subsequent modification or for tuning the material's properties, such as solubility or surface energy.

常见问题

Q. What are the standard synthetic routes for preparing 1-(Bromomethyl)-4-tert-butoxybenzene, and how are reaction conditions optimized?

The synthesis of this compound typically involves electrophilic aromatic bromination of 4-tert-butoxybenzene. A common method employs bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃), where the bromine substitutes at the para position relative to the tert-butoxy group. Industrial-scale production optimizes yield and purity using continuous flow reactors and purification techniques like distillation . Key parameters include:

- Temperature : Controlled between 0–25°C to minimize side reactions.

- Catalyst loading : 10–15 mol% FeBr₃ ensures efficient activation.

- Solvent : Dichloromethane (DCM) or carbon disulfide (CS₂) for solubility.

Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?

Characterization relies on:

- NMR Spectroscopy : ¹H NMR confirms the bromomethyl group (δ ~4.3–4.5 ppm, singlet) and tert-butoxy group (δ ~1.3 ppm, singlet).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 245 (M⁺) and isotopic patterns confirm bromine presence.

- Infrared (IR) Spectroscopy : Stretching vibrations for C-Br (~600 cm⁻¹) and C-O (tert-butoxy, ~1250 cm⁻¹).

X-ray crystallography can resolve ambiguities in dihedral angles between substituents, as seen in structurally similar compounds (e.g., nitrophenyl derivatives with dihedral angles ~15°) .

Q. What are the typical reactivity patterns of the bromomethyl group in nucleophilic substitution reactions?

The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols, or alkoxides) due to its primary alkyl halide nature. For example:

- Reaction with sodium azide (NaN₃) yields 1-(Azidomethyl)-4-tert-butoxybenzene.

- Substitution with potassium cyanide (KCN) forms 1-(Cyanomethyl)-4-tert-butoxybenzene.

Solvent polarity (e.g., DMF or acetone) and temperature (40–60°C) influence reaction rates and selectivity .

Advanced Research Questions

Q. How is this compound utilized in cross-coupling reactions to construct complex architectures?

The bromomethyl group participates in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) when converted to a boronic ester. For instance:

- Transmetallation with bis(pinacolato)diboron (B₂Pin₂) forms a boronic ester intermediate.

- Coupling with aryl halides under Pd(PPh₃)₄ catalysis yields biaryl derivatives.

Homologation via C–C bond insertion (e.g., with diazo compounds) can extend alkyl chains, as demonstrated in homologated trifluoromethyl derivatives .

Q. What mechanistic insights guide the optimization of photochemical reactions involving this compound?

Photochemical studies reveal:

- UV-Vis Spectroscopy : Absorption at ~260 nm (π→π* transitions) suggests suitability for light-driven reactions.

- Radical Pathways : Under UV light, homolytic cleavage of the C-Br bond generates a benzyl radical, enabling polymerization or radical addition.

Isotopic labeling (e.g., D₂O quenching) and EPR spectroscopy track radical intermediates .

Q. How does this compound serve as a precursor in polymer and advanced material synthesis?

The bromomethyl group enables:

- Polymerization : As a monomer in step-growth polymerization (e.g., with diols to form polyethers).

- Functionalization of MOFs : Anchoring to metal-organic frameworks via SN2 with surface-bound thiols.

Thermogravimetric analysis (TGA) confirms thermal stability up to 200°C, critical for material applications .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated byproducts.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Storage : In amber glass under inert gas (N₂ or Ar) at 2–8°C to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。